molecular formula C8H7BrClNO B8406489 1-Bromo-1-(2-chloro-pyridin-4-yl)-propan-2-one

1-Bromo-1-(2-chloro-pyridin-4-yl)-propan-2-one

Cat. No. B8406489
M. Wt: 248.50 g/mol
InChI Key: QDLCPONTMHMYET-UHFFFAOYSA-N
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Patent
US08404684B2

Procedure details

Bromine (1.36 ml, 26 mmol) is added dropwise to a stirred solution of 1-(2-chloro-pyridin-4-yl)-propan-2-one (Example 2a, 5.0 g, 29.5 mmol) in dioxane (150 ml) over 45 minutes at 5-10° C. After 20 minutes at room temperature the solvent is removed in vacuo to afford the titled compound as a yellow solid.
Quantity
1.36 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[Cl:3][C:4]1[CH:9]=[C:8]([CH2:10][C:11](=[O:13])[CH3:12])[CH:7]=[CH:6][N:5]=1>O1CCOCC1>[Br:1][CH:10]([C:8]1[CH:7]=[CH:6][N:5]=[C:4]([Cl:3])[CH:9]=1)[C:11](=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
1.36 mL
Type
reactant
Smiles
BrBr
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)CC(C)=O
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 20 minutes at room temperature the solvent is removed in vacuo
Duration
20 min

Outcomes

Product
Name
Type
product
Smiles
BrC(C(C)=O)C1=CC(=NC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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